molecular formula C19H21ClN6O3S B2943347 2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 923686-80-0

2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2943347
CAS No.: 923686-80-0
M. Wt: 448.93
InChI Key: ZQTKEGYGJLPMTE-UHFFFAOYSA-N
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Description

The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide features a spirocyclic triazaspiro[4.5]decane core, a 4-chlorobenzyl substituent, and a 5-methyl-1,3,4-thiadiazole acetamide side chain.

Properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O3S/c1-12-23-24-17(30-12)21-15(27)11-25-8-6-19(7-9-25)16(28)26(18(29)22-19)10-13-2-4-14(20)5-3-13/h2-5H,6-11H2,1H3,(H,22,29)(H,21,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTKEGYGJLPMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the triazaspiro structure and the introduction of functional groups such as the chlorobenzyl and thiadiazol moieties. The following table summarizes the key synthetic routes:

StepReaction TypeKey Reagents
1Formation of triazaspiro coreVarious amines and carbonyl compounds
2Chlorobenzyl substitution4-chlorobenzyl chloride
3Thiadiazole incorporation5-methyl-1,3,4-thiadiazole derivatives
4Acetamide formationAcetic anhydride or acetic acid

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds in the triazaspiro class. For instance:

  • Cytotoxicity : Compounds similar to this one have shown significant cytotoxic effects against various cancer cell lines. For example, a related triazole derivative demonstrated an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells .
  • Mechanism : The mechanism often involves induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways.

Antimicrobial Activity

The presence of the thiadiazole group is linked to antimicrobial properties:

  • Bacterial Inhibition : Similar compounds have been reported to inhibit bacterial growth effectively. For instance, derivatives with thiadiazole structures showed promising results against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific metabolic enzymes:

  • AChE Inhibition : Some derivatives have shown potential as acetylcholinesterase inhibitors, which are crucial in treating neurological disorders .

Case Studies

  • Study on Anticancer Properties : A recent study evaluated a series of triazaspiro compounds for their anticancer activity against multiple cell lines. The results indicated that modifications to the chlorobenzyl group significantly enhanced cytotoxicity .
  • Antimicrobial Screening : Another research effort focused on testing various derivatives against common pathogens. The results confirmed that compounds with similar structural features exhibited effective antimicrobial activity .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Cellular Pathways : It is hypothesized that the compound may interfere with cellular signaling pathways involved in proliferation and apoptosis.
  • Molecular Interactions : The presence of reactive functional groups allows for potential interactions with DNA or proteins involved in cancer progression.

Comparison with Similar Compounds

Halogen-Substituted Benzyl Derivatives

Key Analog :

  • 2-(3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride ().
Property Target Compound (Cl) Fluorinated Analog (F)
Substituent 4-Chlorobenzyl 4-Fluorobenzyl
Molecular Weight ~495.9 g/mol (estimated) ~511.9 g/mol (with HCl salt)
Bioisosteric Effect Chlorine enhances lipophilicity Fluorine improves metabolic stability
Synthetic Route Likely via spirocyclic lactam intermediates (analogous to ) Similar, with fluorobenzyl reagents

The fluorinated analog () highlights the role of halogen substitution in modulating pharmacokinetics.

Thiadiazole-Modified Acetamides

Key Analogs ():

N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-bromo-2-fluorophenoxy)acetamide (794563-56-7)

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-phenoxybenzamide (349440-68-2)

Feature Target Compound Cyclopropyl Analog Phenoxybenzamide Analog
Thiadiazole Substituent 5-Methyl 5-Cyclopropyl 5-Methyl
Side Chain Acetamide-linked spirocycle Bromo-fluorophenoxy acetamide Phenoxybenzamide
Potential Bioactivity Enzyme inhibition (e.g., DDR1) Enhanced solubility Aromatic interaction motifs

Spirocyclic Core Variants

Key Analog :

  • 2-(4-Oxo-1-phenyl-8-(1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide ().
Parameter Target Compound Pyrazolopyridine Analog
Spiro Core 2,4-Dioxo-triazaspiro[4.5] 4-Oxo-triazaspiro + pyrazolopyridine
Bioactivity Undisclosed (inferred kinase/DDR1 inhibition) DDR1 inhibitor (anti-fibrotic)
Structural Impact Chlorobenzyl for hydrophobic binding Pyrazolopyridine enhances π-stacking

The pyrazolopyridine variant () demonstrates how heterocyclic extensions to the spiro core can refine target specificity, particularly in fibrosis models.

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